molecular formula C10H15NS B1492626 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine CAS No. 2097963-75-0

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine

Cat. No.: B1492626
CAS No.: 2097963-75-0
M. Wt: 181.3 g/mol
InChI Key: GHTJFTTWLYWZEK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield aminothiophene derivatives . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, its thiophene ring can interact with biological receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, affecting their activity and function. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.

    Cyclobutane derivatives: Compounds with a cyclobutane ring often have unique structural properties and reactivity.

The uniqueness of this compound lies in its combination of a cyclobutane ring, thiophene ring, and amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-3-4-12-5-8/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTJFTTWLYWZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CSC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Reactant of Route 2
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Reactant of Route 3
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Reactant of Route 4
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Reactant of Route 5
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Reactant of Route 6
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine

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